PF-04447943

Catalog No.
S539107
CAS No.
1082744-20-4
M.F
C20H25N7O2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04447943

CAS Number

1082744-20-4

Product Name

PF-04447943

IUPAC Name

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1

InChI Key

IWXUVYOOUMLUTQ-CZUORRHYSA-N

SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Solubility

Soluble in DMSO

Synonyms

PF-04447943; PF 04447943; PF04447943; PF-4447943; PF 4447943; PF4447943.

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Description

The exact mass of the compound 6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One is 395.207 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Alzheimer’s Disease Research

Specific Scientific Field: Neurology and Pharmacology

Summary of the Application: PF-04447943 is a potent, selective phosphodiesterase 9A (PDE9A) inhibitor that elevates guanoscine 3’,5’ – cyclic monophosphate (cGMP) in the brain and cerebrospinal fluid. It has been studied for its potential application in Alzheimer’s Disease treatment.

Methods of Application: In a Phase 2 multicenter study, subjects in overall good health with Mini Mental State Examination (MMSE) scores of 14-26 were randomized to 12 weeks treatment with PF-04447943 25 mg q12h or placebo .

Application in Dementia Research

Summary of the Application: PF-04447943 has been investigated for its potential use in dementia treatment. It is a potent, selective phosphodiesterase 9A inhibitor that increases cGMP levels in the brain .

Application in Sickle Cell Disease Research

Specific Scientific Field: Hematology and Pharmacology

Summary of the Application: PF-04447943 is a potent, selective inhibitor of PDE9A, which has been studied for its potential application in sickle cell disease (SCD) treatment .

Methods of Application: In a study, the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-04447943, with or without coadministration of hydroxyurea, were evaluated in patients with stable SCD .

Results or Outcomes: The study demonstrated the beneficial effects of PF-04447943 on cellular and plasma pharmacodynamic markers, including cellular aggregates and soluble adhesion plasma markers .

Application in Neurite Outgrowth and Synapse Formation

Specific Scientific Field: Neurobiology and Pharmacology

Results or Outcomes: PF-04447943 increased neurite outgrowth and synapse formation in hippocampal neurons in culture . This suggests that PF-04447943 could potentially be used to promote neuroregeneration.

Application in Cognitive Performance Enhancement

Summary of the Application: PF-04447943 has been shown to improve cognitive performance in several rodent cognition models, including working, episodic, and spatial memory, auditory gating, and attention .

Methods of Application: In preclinical models, PF-04447943 was administered systemically and its effects on various aspects of cognition were evaluated .

Results or Outcomes: PF-04447943 improved cognitive performance in several rodent cognition models, including working, episodic, and spatial memory, auditory gating, and attention .

PF-04447943 is a selective inhibitor of phosphodiesterase 9A, a critical enzyme involved in the hydrolysis of cyclic guanosine monophosphate. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring structure. Its chemical formula is C20H25N7O2, and it has a molecular weight of approximately 395.46 g/mol. The compound has been investigated primarily for its potential therapeutic applications in neurological disorders, particularly Alzheimer's Disease, due to its ability to enhance cognitive function and synaptic plasticity .

PF-04449182 was designed to elevate central cGMP levels. cGMP is a signaling molecule involved in various physiological processes, including relaxation of blood vessels and smooth muscle. The mechanism by which PF-04449182 increases cGMP is not entirely elucidated, but it might be related to its interaction with enzymes involved in cGMP synthesis or degradation [].

PF-04447943 functions by binding to the active site of phosphodiesterase 9A, inhibiting its activity and thereby preventing the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate within cells, promoting various physiological responses such as vasodilation and enhanced neuronal signaling. The specific interactions involve hydrogen bonds and π–π stacking with key amino acid residues in the enzyme's active site, which are crucial for its inhibitory action .

The biological activity of PF-04447943 has been extensively studied, particularly in animal models. It has been shown to improve cognitive function and enhance synaptic plasticity in rodent models. In preclinical studies, PF-04447943 demonstrated significant increases in indicators of hippocampal synaptic plasticity, suggesting its potential as a treatment for cognitive impairments associated with neurodegenerative diseases like Alzheimer's . Additionally, it has displayed anti-inflammatory properties in models of colitis by modulating T-cell responses and reducing oxidative stress .

The synthesis of PF-04447943 involves several steps that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization to introduce the necessary side chains. The process may involve various organic reactions such as cyclization, alkylation, and substitution reactions to achieve the desired molecular structure. Specific synthetic routes are proprietary but generally follow established methodologies for constructing complex heterocyclic compounds .

PF-04447943Pyrazolo[3,4-d]pyrimidineHighAlzheimer's DiseaseBAY 73-6691Pyrazolo[3,4-d]pyrimidineModerateCognitive enhancementDB987Isoflavone derivativeLowCognitive enhancementPF-05180999Pyrazolo[3,4-d]pyrimidineHighAlzheimer's Disease

PF-04447943 stands out due to its high selectivity for phosphodiesterase 9A compared to other similar compounds, making it a promising candidate for targeted therapies aimed at enhancing cognitive function without affecting other phosphodiesterases that might lead to unwanted side effects .

Interaction studies have revealed that PF-04447943 selectively binds to phosphodiesterase 9A with high affinity (IC50 = 12 nM), significantly more than other phosphodiesterases (IC50s > 940 nM) which indicates its specificity . Molecular docking studies have identified critical interactions between PF-04447943 and specific amino acids within the enzyme's active site, such as Gln453 and Phe456, which are essential for achieving effective inhibition .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

395.20697307 g/mol

Monoisotopic Mass

395.20697307 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7N969W8Y4O

Wikipedia

Pf-04447943

Dates

Modify: 2023-08-15
1: Li Z, Lu X, Feng LJ, Gu Y, Li X, Wu Y, Luo HB. Molecular dynamics-based discovery of novel phosphodiesterase-9A inhibitors with non-pyrazolopyrimidinone scaffolds. Mol Biosyst. 2015 Jan;11(1):115-25. doi: 10.1039/c4mb00389f. Epub 2014 Oct 20. PubMed PMID: 25328054.
2: Nagy D, Tingley FD 3rd, Stoiljkovic M, Hajós M. Application of neurophysiological biomarkers for Huntington's disease: evaluating a phosphodiesterase 9A inhibitor. Exp Neurol. 2015 Jan;263:122-31. doi: 10.1016/j.expneurol.2014.10.001. Epub 2014 Oct 12. PubMed PMID: 25315303.
3: Heckman PR, Wouters C, Prickaerts J. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview. Curr Pharm Des. 2015;21(3):317-31. Review. PubMed PMID: 25159073.
4: Schwam EM, Nicholas T, Chew R, Billing CB, Davidson W, Ambrose D, Altstiel LD. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Curr Alzheimer Res. 2014;11(5):413-21. PubMed PMID: 24801218.
5: Singh N, Patra S. Phosphodiesterase 9: insights from protein structure and role in therapeutics. Life Sci. 2014 Jun 13;106(1-2):1-11. doi: 10.1016/j.lfs.2014.04.007. Epub 2014 Apr 16. Review. PubMed PMID: 24746902.
6: Zhihui Q. Modulating nitric oxide signaling in the CNS for Alzheimer's disease therapy. Future Med Chem. 2013 Aug;5(12):1451-68. doi: 10.4155/fmc.13.111. Review. PubMed PMID: 23919554.
7: Claffey MM, Helal CJ, Verhoest PR, Kang Z, Fors KS, Jung S, Zhong J, Bundesmann MW, Hou X, Lui S, Kleiman RJ, Vanase-Frawley M, Schmidt AW, Menniti F, Schmidt CJ, Hoffman WE, Hajos M, McDowell L, O'Connor RE, Macdougall-Murphy M, Fonseca KR, Becker SL, Nelson FR, Liras S. Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors. J Med Chem. 2012 Nov 8;55(21):9055-68. doi: 10.1021/jm3009635. Epub 2012 Oct 12. PubMed PMID: 23025719.
8: Verhoest PR, Fonseca KR, Hou X, Proulx-Lafrance C, Corman M, Helal CJ, Claffey MM, Tuttle JB, Coffman KJ, Liu S, Nelson F, Kleiman RJ, Menniti FS, Schmidt CJ, Vanase-Frawley M, Liras S. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyr an-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. J Med Chem. 2012 Nov 8;55(21):9045-54. doi: 10.1021/jm3007799. Epub 2012 Jul 25. PubMed PMID: 22780914.
9: Vardigan JD, Converso A, Hutson PH, Uslaner JM. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. J Neurogenet. 2011 Dec;25(4):120-6. doi: 10.3109/01677063.2011.630494. Epub 2011 Nov 9. PubMed PMID: 22070409.
10: Hutson PH, Finger EN, Magliaro BC, Smith SM, Converso A, Sanderson PE, Mullins D, Hyde LA, Eschle BK, Turnbull Z, Sloan H, Guzzi M, Zhang X, Wang A, Rindgen D, Mazzola R, Vivian JA, Eddins D, Uslaner JM, Bednar R, Gambone C, Le-Mair W, Marino MJ, Sachs N, Xu G, Parmentier-Batteur S. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-py ran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. 2011 Sep;61(4):665-76. doi: 10.1016/j.neuropharm.2011.05.009. Epub 2011 May 19. PubMed PMID: 21619887.

Explore Compound Types